4-Iodo-d-phenylalanine

Übersicht

Beschreibung

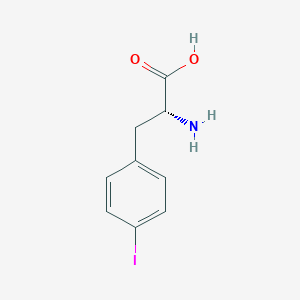

4-Iod-D-Phenylalanin ist eine organische Verbindung, die zur Klasse der Phenylalaninderivate gehört. Es zeichnet sich durch das Vorhandensein eines Iodatomas an der para-Position des Benzolrings aus, der an das Phenylalaninmolekül gebunden ist.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von 4-Iod-D-Phenylalanin beinhaltet typischerweise die Iodierung von D-Phenylalanin. Eine gängige Methode ist die elektrophile aromatische Substitutionsreaktion, bei der D-Phenylalanin mit Iod und einem Oxidationsmittel wie Natriumiodid in Gegenwart eines Säure-Katalysators behandelt wird. Die Reaktionsbedingungen umfassen häufig ein Lösungsmittel wie Essigsäure und einen Temperaturbereich von 0-25 °C .

Industrielle Produktionsverfahren: In industrieller Umgebung kann die Produktion von 4-Iod-D-Phenylalanin unter Verwendung ähnlicher Iodierungstechniken hochskaliert werden. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Kontrolle von Reaktionsparametern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann mittels Techniken wie Umkristallisation oder Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The iodine atom undergoes palladium-catalyzed cross-coupling reactions, enabling functional group interconversion:

Suzuki-Miyaura Coupling

| Reagents | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Pinacolborane (1) | PdCl₂(dppf) | 4-Boronophenylalanine derivative | 85–92% | |

| Arylboronic acids | Pd(PPh₃)₄, K₂CO₃ | Biaryl-modified phenylalanine | 78% |

Sonogashira Coupling

| Reagents | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Terminal alkynes | Pd/C, CuI | Alkynyl-phenylalanine conjugates | 65% |

Applications : These reactions enable the synthesis of boronic acid derivatives for neutron capture therapy and fluorescent probes .

Azidation and Click Chemistry

4-Iodo-D-phenylalanine serves as a precursor for azide-functionalized amino acids via copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Safety Note : Isolated 4-azido derivatives exhibit explosive properties under thermal stress .

Bioconjugation and Protein Engineering

The iodine atom facilitates site-specific protein modifications:

| Reaction | Target | Application | Reference |

|---|---|---|---|

| Chemoselective alkylation | Cysteine residues | Protein-drug conjugates | |

| Oxidative coupling | Tyrosine residues | Fluorescent labeling |

Example : Incorporation into proteins via opal (UGA) codon suppression for structure-activity studies .

Wissenschaftliche Forschungsanwendungen

Radiopharmaceutical Development

4-Iodo-D-phenylalanine is primarily utilized in the development of radiopharmaceuticals for diagnostic imaging and targeted therapy in oncology. Its radioiodinated derivatives have shown promise in imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).

Case Studies:

- Glioma Imaging : A study evaluated the use of 4-[123I]Iodo-D-phenylalanine in glioma patients, revealing its potential for tumor imaging despite some limitations in specificity for low-grade gliomas. The compound demonstrated high specificity but faced challenges with false negatives in certain cases .

- Therapeutic Efficacy : In vitro studies indicated that 4-[131I]Iodo-D-phenylalanine showed therapeutic effectiveness against glioma cells. Additionally, animal models demonstrated that it could enhance treatment outcomes when combined with external beam radiotherapy .

Peptide Synthesis

The compound serves as a crucial building block in peptide synthesis, particularly for creating modified peptides that exhibit enhanced biological activity or stability. Its unique structural properties allow for the incorporation into various peptide sequences.

Applications:

- Drug Development : Researchers utilize this compound to develop novel drugs targeting specific receptors or pathways, which is vital in creating therapeutics for diseases such as cancer .

- Bioconjugation Techniques : The compound facilitates bioconjugation, enabling the attachment of biomolecules to drugs or imaging agents, thereby improving their efficacy and targeting capabilities .

Neuroscience Research

In neuroscience, this compound is employed to study neurotransmitter interactions. This research could lead to advancements in treatments for various neurological disorders.

Research Insights:

- The compound's role in studying neurotransmitter dynamics provides insights into the molecular mechanisms underlying neurological conditions, potentially guiding the development of targeted therapies .

Diagnostic Applications

The unique properties of this compound make it suitable for developing diagnostic tools, particularly in imaging techniques that require specific markers.

Example Studies:

- Clinical trials have explored its use as a tracer in SPECT imaging, demonstrating its utility in identifying tumor recurrences and assessing treatment responses .

Material Science

Emerging applications also include material science, where this compound contributes to developing advanced materials used in drug delivery systems.

Innovative Uses:

- Researchers are investigating its potential in creating materials that enhance the delivery and efficacy of therapeutic agents .

Comprehensive Data Table

| Application Area | Specific Use Cases | Key Findings/Outcomes |

|---|---|---|

| Radiopharmaceuticals | Glioma imaging and therapy | Effective imaging agent; therapeutic potential confirmed |

| Peptide Synthesis | Drug development; bioconjugation | Enhanced biological activity; improved drug targeting |

| Neuroscience Research | Neurotransmitter interaction studies | Insights into neurological disorder treatments |

| Diagnostic Applications | SPECT imaging for tumor detection | High specificity; useful for monitoring treatment response |

| Material Science | Drug delivery system development | Potential for advanced materials |

Wirkmechanismus

The mechanism of action of 4-Iodo-D-phenylalanine involves its incorporation into proteins or peptides, where it can influence the protein’s structure and function. The iodine atom can serve as a site for further chemical modifications or interactions with other molecules. The compound can target specific enzymes or receptors, altering their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

4-Iodo-L-phenylalanine: The L-enantiomer of 4-Iodo-D-phenylalanine, which has similar chemical properties but different biological activity due to its stereochemistry.

4-Bromo-D-phenylalanine: A bromine-substituted analog with similar reactivity but different electronic properties.

4-Chloro-D-phenylalanine: A chlorine-substituted analog with distinct reactivity and applications

Uniqueness: this compound is unique due to the presence of the iodine atom, which provides specific reactivity and the ability to undergo radiolabeling. Its D-enantiomeric form also distinguishes it from the L-enantiomer, leading to different interactions in biological systems .

Biologische Aktivität

4-Iodo-D-phenylalanine (4-IDPhe) is a synthetic amino acid derivative of phenylalanine, notable for its unique biological activities and applications in biomedical research and therapy. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 273.09 g/mol. Its structure features an iodine atom attached to the para position of the phenyl ring, which influences its biochemical interactions.

The biological activity of 4-IDPhe is primarily attributed to its role in protein modification and its interaction with various cellular pathways:

- Protein Engineering : 4-IDPhe can be incorporated into proteins via genetic code expansion techniques. This allows for the chemoselective modification of proteins, enhancing their functionality in research applications .

- T-cell Activation : Research indicates that 4-IDPhe may act as a positive regulator of T-cell coactivation. It binds to various receptors involved in T-cell activation, promoting proliferation and NF-kappa-B activation .

- Endoradiotherapy : As a radiolabeled compound (e.g., -IPA), 4-IDPhe has shown promise in targeted therapies for gliomas. It exploits the large neutral amino acid transporter (LAT1), which is overexpressed in tumor cells, facilitating selective accumulation in neoplastic tissues .

Biological Activity Overview

The following table summarizes key findings on the biological activity of this compound:

Case Studies

- Clinical Application in Glioma Therapy : A phase I study evaluated the use of -IPA in patients with recurrent glioblastoma multiforme (GBM). Results indicated acceptable tolerability and specific tumor targeting with measurable anti-tumor effects observed during follow-up imaging .

- Protein Engineering Study : In a study utilizing Escherichia coli cell-free translation systems, 4-IDPhe was successfully incorporated into the Ras protein at position 32, demonstrating its utility in advancing protein modification techniques .

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(4-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNQZSRPDOEBMS-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62561-75-5 | |

| Record name | 4-Iodo-D-phenylalanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04713 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 62561-75-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.